molecular formula C9H7ClN4 B12973035 2-Chloro-N-(pyridin-3-yl)pyrimidin-4-amine

2-Chloro-N-(pyridin-3-yl)pyrimidin-4-amine

Cat. No.: B12973035
M. Wt: 206.63 g/mol
InChI Key: ZKDFJIMWMXHMPT-UHFFFAOYSA-N
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Description

2-Chloro-N-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and an amino group at the 4-position, which is further substituted with a pyridin-3-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(pyridin-3-yl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 3-aminopyridine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction can be summarized as follows:

    Starting Materials: 2-chloropyrimidine and 3-aminopyridine.

    Reagents and Conditions: Potassium carbonate, DMF, elevated temperature.

    Reaction: [ \text{2-chloropyrimidine} + \text{3-aminopyridine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(pyridin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

    Cyclization: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or DMF.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amino-substituted pyrimidines.

Scientific Research Applications

2-Chloro-N-(pyridin-3-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(pyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking signal transduction pathways involved in cell proliferation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target protein, stabilizing the inhibitor-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine
  • 2-Chloro-N-(pyridin-4-yl)pyrimidin-4-amine
  • 2-Chloro-N-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine

Uniqueness

2-Chloro-N-(pyridin-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The position of the pyridinyl group influences its binding affinity and selectivity towards molecular targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C9H7ClN4

Molecular Weight

206.63 g/mol

IUPAC Name

2-chloro-N-pyridin-3-ylpyrimidin-4-amine

InChI

InChI=1S/C9H7ClN4/c10-9-12-5-3-8(14-9)13-7-2-1-4-11-6-7/h1-6H,(H,12,13,14)

InChI Key

ZKDFJIMWMXHMPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=NC=C2)Cl

Origin of Product

United States

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